Camaldulenic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of camaldulenic acid typically involves the oxidation of maslinic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as the leaves and roots of specific plants. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Camaldulenic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different pharmacological properties .

科学的研究の応用

Chemical Properties and Sources

Camaldulenic acid is primarily extracted from the leaves of Eucalyptus camaldulensis and other plants. It is characterized by its unique chemical structure, which contributes to its bioactive properties. The compound has been studied for its role in various biological processes, including anti-inflammatory and antioxidant activities.

Biological Activities

- Anti-inflammatory Effects

- Antioxidant Properties

- Antimicrobial Activity

Efficacy in Inflammatory Conditions

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in conditions such as arthritis. The treatment led to decreased swelling and pain, indicating its therapeutic potential in managing chronic inflammatory diseases .

Antioxidant Activity Assessment

In vitro experiments showed that this compound effectively reduced oxidative stress in human cell lines exposed to harmful agents. The results indicated a marked increase in cell viability and a decrease in apoptotic markers, supporting its use as a protective agent against oxidative damage .

Antimicrobial Studies

Research exploring the antimicrobial effects of this compound revealed promising results against Staphylococcus aureus and Candida albicans. The compound exhibited a dose-dependent inhibition of microbial growth, suggesting its application in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

作用機序

Camaldulenic acid is similar to other triterpenoids such as oleanolic acid, maslinic acid, and arjunolic acid. it is unique due to its specific structural features and pharmacological activities .

類似化合物との比較

- Oleanolic acid

- Maslinic acid

- Arjunolic acid

- Enoxolone

- Quinovic acid

Camaldulenic acid stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound in scientific research and potential therapeutic applications.

生物活性

Camaldulenic acid, a triterpenoid compound primarily derived from the leaves of Eucalyptus camaldulensis, has garnered attention for its diverse biological activities. This article explores its chemical structure, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

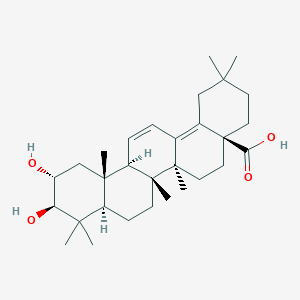

This compound is characterized as 2R,3β-dihydroxy-olean-11,13(18)-dien-28-oic acid. Its molecular structure contributes to its various biological activities, particularly in antioxidant and anti-inflammatory pathways .

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), enzymes crucial for cellular defense against oxidative stress. In a study involving hydrogen peroxide-induced HaCaT cells, treatment with this compound significantly increased SOD and GSH-Px activities while reducing malondialdehyde (MDA) levels, a marker of oxidative damage .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various experimental models. In particular, it has been reported to mitigate lipopolysaccharide (LPS)-induced inflammation in murine models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its mechanisms of action and efficacy in cancer therapy .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Increases SOD and GSH-Px activity; reduces MDA | |

| Anti-inflammatory | Inhibits LPS-induced cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Case Study 1: Antioxidant Activity in Human Cells

In a controlled laboratory setting, human keratinocyte cells were treated with varying concentrations of this compound alongside hydrogen peroxide to induce oxidative stress. Results showed that cells treated with 0.25 mg/mL of this compound exhibited a significant reduction in MDA levels compared to untreated controls, indicating its protective effects against oxidative damage .

Case Study 2: Anti-inflammatory Response in Animal Models

A study involving mice subjected to LPS-induced inflammation demonstrated that administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support the compound's potential as an anti-inflammatory agent .

特性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIZCATBHWOBV-JZQYXDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Camaldulenic acid?

A1: this compound has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of this compound in the plant kingdom.

Q2: Does this compound exhibit any biological activity?

A2: While this compound itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside this compound, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that this compound, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.

Q3: What is the molecular formula and structure of this compound?

A3: this compound possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].

Q4: Are there any studies on the biosynthesis of this compound?

A4: While research specifically focusing on the biosynthetic pathway of this compound is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including this compound []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of this compound, paving the way for further exploration into its biosynthetic pathway in various plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。